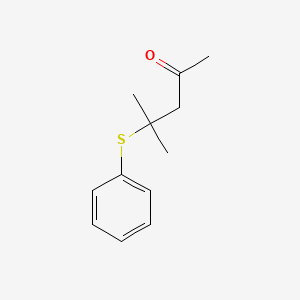![molecular formula C7H14O3 B14657190 [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol CAS No. 41167-51-5](/img/structure/B14657190.png)
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol is a chemical compound with the empirical formula C8H14O4. It is a chiral building block often used in organic synthesis due to its stereoselective properties. This compound is known for its stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst to form the dioxolane ring. The subsequent reduction of the intermediate product yields the desired compound. The reaction conditions often include:
Temperature: 0-25°C
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Common solvents include dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous flow reactors: For better control over reaction conditions
Purification: Techniques such as distillation or crystallization to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group
Reduction: Reduces the carbonyl group back to an alcohol
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
Oxidation: Forms [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanal
Reduction: Yields this compound
Substitution: Produces various substituted dioxolane derivatives
Wissenschaftliche Forschungsanwendungen
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules
Biology: Employed in the study of enzyme mechanisms and stereoselective reactions
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s stereoselective properties allow it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved often include:
Enzyme catalysis: The compound acts as a substrate or inhibitor in enzymatic reactions
Receptor binding: It may bind to specific receptors, modulating their activity
Vergleich Mit ähnlichen Verbindungen
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
- Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate
- ®-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure substances.
Eigenschaften
CAS-Nummer |
41167-51-5 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O3/c1-5-6(4-8)10-7(2,3)9-5/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
VWUQFWPEGNZUQV-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1[C@H](OC(O1)(C)C)CO |
Kanonische SMILES |
CC1C(OC(O1)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
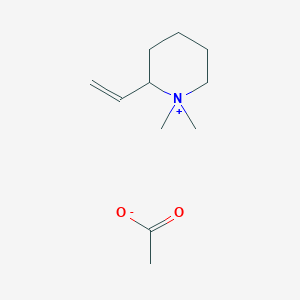

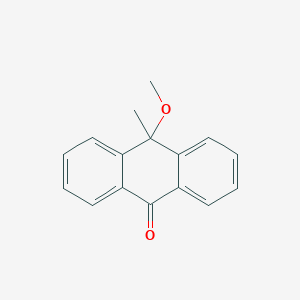


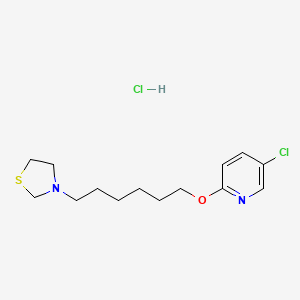
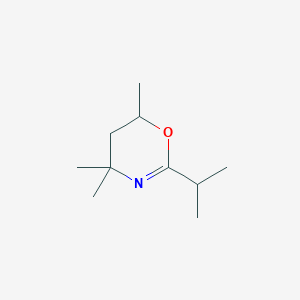

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
